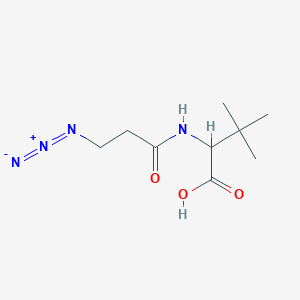

2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid

Description

Properties

IUPAC Name |

2-(3-azidopropanoylamino)-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c1-9(2,3)7(8(15)16)12-6(14)4-5-11-13-10/h7H,4-5H2,1-3H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXFOIRWQYQTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)CCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid typically involves the following steps:

Formation of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction using sodium azide as the azide source.

Amidation Reaction: The propanoylamino group is formed by reacting a suitable amine with a propanoyl chloride derivative under basic conditions.

Introduction of the Dimethylbutanoic Acid Moiety: This step involves the coupling of the azido-propanoylamino intermediate with a dimethylbutanoic acid derivative using standard peptide coupling reagents such as EDCI and HOBt.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide: Used for introducing the azido group.

Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.

EDCI and HOBt: Used for peptide coupling reactions.

Major Products Formed

Scientific Research Applications

2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important in click chemistry . Additionally, the compound can be incorporated into peptides and proteins, allowing for the study of biological processes and the development of new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

N-benzyl-2,2-dimethylaziridine: A compound with a similar azido group that can undergo polymerization reactions.

N3-p-azidobenzyloxycarbonyl lysine: An azido amino acid used in genetic code expansion strategies.

5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound that undergoes azidation reactions.

Uniqueness

2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and be used in diverse scientific research applications. Its ability to form triazoles through cycloaddition reactions makes it particularly valuable in click chemistry .

Biological Activity

2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Chemical Name: this compound

- CAS Number: 2225144-80-7

- Molecular Formula: C₉H₁₄N₄O₂

- Molecular Weight: 198.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The azide group in this compound provides a reactive site for further chemical modifications, enhancing its therapeutic potential.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Enzyme Inhibition: The compound may interact with specific enzymes that play a role in cellular metabolism.

- Cell Signaling Modulation: It could influence signaling pathways that are crucial for cell proliferation and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Activity:

- A study demonstrated that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong antimicrobial properties.

-

Anticancer Properties:

- Research has shown that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed that it affects the cell cycle by arresting cells in the G1 phase, leading to reduced proliferation rates.

Data Table: Biological Activity Summary

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Azide Group: Using sodium azide in a nucleophilic substitution reaction.

- Acylation Reaction: The compound is acylated with a suitable acid chloride to introduce the azidopropanoyl moiety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.